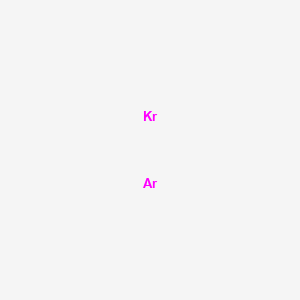

Argon;krypton

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Argon and krypton are both noble gases, belonging to Group 18 of the periodic table. These gases are colorless, odorless, and tasteless, and they exhibit very low chemical reactivity due to their full valence electron shells. Argon is the third-most abundant gas in the Earth’s atmosphere, while krypton is present in trace amounts. Both gases have unique properties that make them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Argon and krypton are typically obtained through the fractional distillation of liquid air. This process involves cooling air to very low temperatures until it liquefies, then gradually warming it to separate the different components based on their boiling points. Argon, with a boiling point of -185.7°C, and krypton, with a boiling point of -153.2°C, can be isolated from the mixture .

Industrial Production Methods: In industrial settings, argon and krypton are produced in large quantities using air separation units (ASUs). These units employ cryogenic distillation to separate air into its primary components: nitrogen, oxygen, argon, and trace gases like krypton and xenon. The process involves compressing and cooling air to liquefy it, followed by distillation to separate the gases based on their boiling points .

Analyse Chemischer Reaktionen

Types of Reactions: Noble gases like argon and krypton are generally unreactive due to their full valence electron shells. under specific conditions, they can form compounds, particularly with highly electronegative elements like fluorine. For example, krypton can form krypton difluoride (KrF₂) when reacted with fluorine gas under controlled conditions .

Common Reagents and Conditions: The formation of noble gas compounds typically requires extreme conditions, such as high pressures, low temperatures, or the presence of strong oxidizing agents. For instance, krypton difluoride is synthesized by reacting krypton with fluorine gas at low temperatures and high pressures .

Major Products Formed: The primary compounds formed from reactions involving argon and krypton are their fluorides. Krypton difluoride (KrF₂) is one of the most well-known compounds, used in various chemical and industrial applications .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, argon is commonly used as an inert gas shield in welding and high-temperature processes to prevent oxidation. Krypton, on the other hand, is used in gas discharge tubes and fluorescent lamps due to its ability to produce bright light when electrically stimulated .

Biology and Medicine: Argon has applications in medical procedures, such as argon plasma coagulation, which is used to control bleeding during surgeries. Krypton is used in some medical imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) scans .

Industry: In the industrial sector, argon is used in the production of high-quality steel and in the manufacturing of semiconductors. Krypton is used in high-performance lighting, such as photographic flashes and energy-efficient fluorescent lamps .

Wirkmechanismus

The inert nature of argon and krypton means they do not readily participate in chemical reactions under normal conditions. when they do form compounds, the mechanism typically involves the transfer of electrons to or from highly electronegative elements like fluorine. This results in the formation of stable noble gas compounds, such as krypton difluoride .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Other noble gases, such as neon, xenon, and radon, share similar properties with argon and krypton. These gases are also colorless, odorless, and exhibit low chemical reactivity due to their full valence electron shells .

Uniqueness: Argon is unique in its abundance and widespread use in industrial applications, particularly in welding and steel production. Krypton, while less abundant, is valued for its use in high-performance lighting and medical imaging. Compared to other noble gases, krypton has a higher atomic mass and density, which contributes to its specific applications .

Eigenschaften

CAS-Nummer |

51184-77-1 |

|---|---|

Molekularformel |

ArKr |

Molekulargewicht |

123.7 g/mol |

IUPAC-Name |

argon;krypton |

InChI |

InChI=1S/Ar.Kr |

InChI-Schlüssel |

WZSUOQDIYKMPMT-UHFFFAOYSA-N |

Kanonische SMILES |

[Ar].[Kr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)